molecular formula C₃₅H₃₇ClN₂O₂S B1146048 Unii-K63ldh5T7D CAS No. 866923-63-9

Unii-K63ldh5T7D

Número de catálogo B1146048
Número CAS: 866923-63-9
Peso molecular: 585.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Unii-K63ldh5T7D” is a unique identifier assigned by the FDA (Food and Drug Administration) to a specific substance or ingredient . The substance identified by this code is also known as Montelukast Cyclopropylacetamide . Its molecular formula is C35H37ClN2O2S and its CAS number is 866923-63-9.

Aplicaciones Científicas De Investigación

Application in Asthma Treatment

Scientific Field

Pharmacology and Respiratory Medicine

Summary of the Application

Montelukast is a leukotriene antagonist that has shown promising effects for critically ill asthma patients . It is of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties .

Methods of Application

Montelukast is usually administered orally in solid dosage forms . In the study mentioned, it was used as an add-on therapy to inhaled corticosteroids (ICS) for medium to long-term use (⩾12 weeks) .

Results or Outcomes

The study highlighted the potential of Montelukast (MTK) and may contribute to the development of novel therapeutic strategies for delirium in critically ill patients . The manuscript provides a detailed discussion of the potential mechanisms by which MTK alleviates delirium, with a particular focus on the effects of MTK on CysLTR1 in the CNS .

Application in Drug Delivery Systems

Scientific Field

Pharmaceutical Technology

Summary of the Application

Montelukast sodium is being studied for its potential in various drug delivery systems . The aim is to enhance its performance by increasing its bioavailability and physico-chemical stability .

Methods of Application

A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Results or Outcomes

The emerging delivery strategies are expected to ultimately lead to the development of more patient-compliant dosage forms .

Application in Combination Therapy for Asthma

Summary of the Application

Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma . This combination therapy is being studied for its potential benefits over ICS monotherapy .

Methods of Application

In the studies mentioned, Montelukast was administered in combination with ICS for a duration of ⩾12 weeks . The main focus was on clinical outcomes such as exacerbations .

Results or Outcomes

The data indicated that Montelukast/ICS was clinically more effective than ICS monotherapy . The ICS sparing potential of Montelukast was clearly demonstrated in one study . Montelukast/ICS and ICS monotherapy showed similar safety profiles .

Application in Combination Therapy with Bilastine

Scientific Field

Pharmacology

Summary of the Application

Montelukast is being studied in combination with Bilastine, an antihistamine, for its potential benefits in treating respiratory diseases . The combination is expected to enhance the efficacy and safety profile of the treatment .

Methods of Application

The combination therapy involves the administration of Montelukast and Bilastine . The specific dosage and administration details are subject to further research .

Results or Outcomes

While specific results or outcomes are not available at this time, the combination of Montelukast and Bilastine is expected to improve the treatment of respiratory diseases .

Propiedades

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYITTCDIONXIV-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast cyclopropaneacetamide

CAS RN

866923-63-9
Record name Montelukast cyclopropaneacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST CYCLOPROPANEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.